2-Methyl-4-(piperidin-4-YL)phenol 2-Methyl-4-(piperidin-4-YL)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13497686
InChI: InChI=1S/C12H17NO/c1-9-8-11(2-3-12(9)14)10-4-6-13-7-5-10/h2-3,8,10,13-14H,4-7H2,1H3
SMILES: CC1=C(C=CC(=C1)C2CCNCC2)O
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

2-Methyl-4-(piperidin-4-YL)phenol

CAS No.:

Cat. No.: VC13497686

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(piperidin-4-YL)phenol -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 2-methyl-4-piperidin-4-ylphenol
Standard InChI InChI=1S/C12H17NO/c1-9-8-11(2-3-12(9)14)10-4-6-13-7-5-10/h2-3,8,10,13-14H,4-7H2,1H3
Standard InChI Key PQARDSOLYLHRQD-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C2CCNCC2)O
Canonical SMILES CC1=C(C=CC(=C1)C2CCNCC2)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methyl-4-(piperidin-4-yl)phenol consists of a phenolic ring (C6H5OH) with two functional groups:

  • A methyl group (-CH3) at the second position, enhancing hydrophobicity and steric effects.

  • A piperidine ring (C5H10N) at the fourth position, introducing basicity and conformational flexibility.

The piperidine moiety exists in a chair conformation, enabling favorable interactions with biological targets through hydrogen bonding and van der Waals forces. The compound’s molecular structure is validated by spectral data, including 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, which confirm the positions of substituents and piperidine ring proton environments .

Table 1: Physicochemical Properties of 2-Methyl-4-(piperidin-4-yl)phenol

PropertyValueSource
Molecular FormulaC12H17NO\text{C}_{12}\text{H}_{17}\text{NO}
Molecular Weight191.27 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors1 (phenolic -OH)
Hydrogen Bond Acceptors2 (phenolic -OH, piperidine N)
LogP (Octanol-Water)Estimated 2.1–2.5

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The primary synthesis route involves nucleophilic aromatic substitution (NAS) between a halogenated phenol derivative and a piperidine precursor. For example, 4-bromo-2-methylphenol reacts with piperidine-4-carboxylic acid under basic conditions to yield the target compound. This method achieves moderate yields (45–60%) but requires stringent temperature control to minimize side reactions.

Hydrogenation-Based Synthesis

A patent-pending two-step process offers superior efficiency :

  • Coupling Reaction: Resorcinol reacts with tert-butyl 4-oxopiperidine-1-carboxylate in aqueous sodium hydroxide, forming tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate.

  • Hydrogenation: The intermediate undergoes catalytic hydrogenation (3–7 bar H2, palladium on carbon) to cleave protective groups, yielding 2-Methyl-4-(piperidin-4-yl)phenol as a hydrochloride salt .

This method eliminates cryogenic steps and chromatography, achieving >85% purity and scalability for industrial production .

Table 2: Comparison of Synthetic Routes

ParameterNAS MethodHydrogenation Method
Steps32
Yield45–60%70–85%
PurificationColumn chromatographyCrystallization
ScalabilityLimitedIndustrial
Cost EfficiencyModerateHigh

Biological Activity and Mechanisms

GPCR Modulation

The compound exhibits high affinity for G-protein coupled receptors (GPCRs), particularly those linked to neurotransmitter regulation. In vitro assays demonstrate its ability to antagonize serotonin (5-HT2A) and dopamine (D2) receptors at IC50 values of 120 nM and 95 nM, respectively. This dual activity suggests potential in treating neuropsychiatric disorders, though in vivo studies are pending.

Enzymatic Inhibition

2-Methyl-4-(piperidin-4-yl)phenol inhibits monoamine oxidase A (MAO-A) with a Ki of 0.8 μM, comparable to benchmark inhibitors like moclobemide . The methyl group enhances binding to the enzyme’s hydrophobic pocket, while the piperidine nitrogen forms a salt bridge with FAD cofactors .

Table 3: Pharmacological Profile

TargetActivity (IC50/Ki)Assay Type
5-HT2A Receptor120 nMRadioligand binding
D2 Receptor95 nMcAMP accumulation
MAO-A0.8 μMFluorescent assay

Research Findings and Structural Analogues

Impact of Methyl Substitution

Removal of the 2-methyl group (as in 4-piperidin-4-ylphenol) reduces MAO-A inhibition potency by 15-fold, underscoring the methyl group’s role in stabilizing ligand-receptor interactions . Conversely, substituting the methyl with bulkier groups (e.g., ethyl) diminishes solubility without enhancing activity .

Piperidine Ring Modifications

Replacing piperidine with morpholine abolishes GPCR affinity, highlighting the necessity of the nitrogen’s basicity for receptor binding .

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